molecular formula C8H5BrClNO B12850281 3-Bromo-6-chloro-2-methoxybenzonitrile

3-Bromo-6-chloro-2-methoxybenzonitrile

Cat. No.: B12850281
M. Wt: 246.49 g/mol
InChI Key: PLIUOFWZWOWXKC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, featuring bromine, chlorine, and methoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-2-methoxybenzonitrile typically involves the bromination and chlorination of 2-methoxybenzonitrile. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at the desired positions on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-2-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-6-chloro-2-methoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific biological pathways .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with desirable properties .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal applications, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Bromo-6-chloro-2-methoxybenzonitrile is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the aromatic ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-6-chloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H5BrClNO/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3H,1H3

InChI Key

PLIUOFWZWOWXKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C#N)Cl)Br

Origin of Product

United States

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